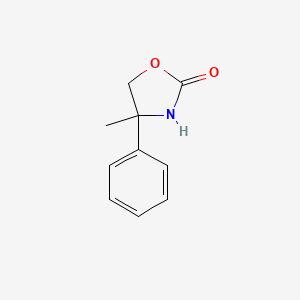

4-Methyl-4-phenyl-oxazolidin-2-one

Description

General Overview of Oxazolidinone Heterocycles in Contemporary Organic Chemistry

Oxazolidin-2-ones are five-membered heterocyclic compounds containing both an oxygen and a nitrogen atom in the ring. ontosight.aiontosight.ai This structural motif is a part of the broader class of carbamates. The fundamental oxazolidin-2-one structure is a white solid with a melting point between 86 and 89 °C. wikipedia.orgchemeurope.com The synthesis of the parent compound can be achieved through the reaction of ethanolamine (B43304) with dimethyl carbonate or similar phosgene-equivalents. wikipedia.org

The significance of the oxazolidinone core extends into materials science and, most notably, medicinal chemistry. Several oxazolidinone derivatives have been developed as potent antibiotics. wikipedia.orgchemeurope.com For instance, Linezolid is a commercially available antibiotic effective against gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). chemeurope.com

Importance of Chiral Oxazolidinone Derivatives in Stereoselective Synthesis

A pivotal application of oxazolidinones in organic chemistry is their use as chiral auxiliaries. wikipedia.orgchemeurope.com Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a powerful tool for achieving asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. wikipedia.org

The "Evans auxiliaries," a well-known class of chiral oxazolidinones, have been extensively used to control the stereochemistry of various chemical transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgwikipedia.orgrsc.org By attaching a chiral oxazolidinone to a substrate, chemists can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered direction, thus leading to a high degree of stereoselectivity. wikipedia.org The substituents at the 4 and 5 positions of the oxazolidinone ring are crucial in directing these stereoselective transformations. wikipedia.orgchemeurope.com After the desired stereocenter is created, the auxiliary can be cleaved and often recovered for reuse. wikipedia.org

Contextualization of 4-Methyl-4-phenyl-oxazolidin-2-one within the Methyl-Phenyl-Oxazolidin-2-one Family and Related Isomers

The methyl-phenyl-oxazolidin-2-one family represents a specific and important subset of chiral oxazolidinones. The presence of both a methyl and a phenyl group on the heterocyclic ring provides a well-defined and rigid chiral environment, which is highly effective in inducing asymmetry in chemical reactions.

This compound is a specific isomer within this family. The numbering of the atoms in the oxazolidinone ring places the carbonyl group at position 2, the oxygen at position 1, and the nitrogen at position 3. Therefore, the methyl and phenyl groups are both attached to the same carbon atom, C4. This substitution pattern creates a quaternary stereocenter at the C4 position.

Other important isomers in the methyl-phenyl-oxazolidin-2-one family include those where the methyl and phenyl groups are at different positions, such as 4-methyl-5-phenyl-oxazolidin-2-one. In this isomer, the methyl group is at C4 and the phenyl group is at C5. This arrangement gives rise to two stereocenters, at C4 and C5. The relative stereochemistry of these two centers (cis or trans) and their absolute configurations (R or S) lead to different diastereomers and enantiomers, each with unique properties and applications in asymmetric synthesis. For example, (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone and (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone are well-known Evans auxiliaries. nist.govsigmaaldrich.comchemicalbook.comsigmaaldrich.com

The specific placement of the methyl and phenyl groups on the oxazolidinone ring significantly influences the steric and electronic properties of the molecule, thereby dictating its effectiveness as a chiral auxiliary in a given transformation. The study of these different isomers allows chemists to select the optimal auxiliary for a specific synthetic target, enabling the efficient and highly selective construction of complex chiral molecules.

Interactive Data Tables

Table 1: Properties of Selected Methyl-Phenyl-Oxazolidin-2-one Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | 77943-39-6 nist.govsigmaaldrich.com | C₁₀H₁₁NO₂ nist.govsigmaaldrich.com | 177.20 sigmaaldrich.com | 121-123 sigmaaldrich.com |

| (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | 16251-45-9 sigmaaldrich.comnih.gov | C₁₀H₁₁NO₂ sigmaaldrich.comnih.gov | 177.20 sigmaaldrich.com | 121-123 sigmaaldrich.com |

| cis-4-Methyl-5-phenyl-2-oxazolidinone | 28044-22-6 guidechem.com | C₁₀H₁₁NO₂ guidechem.com | 177.2 guidechem.com | |

| (S)-(+)-4-Phenyl-2-oxazolidinone | 99395-88-7 chemicalbook.comchemicalbook.com | C₉H₉NO₂ chemicalbook.com | 163.17 chemicalbook.com | 129-132 chemicalbook.com |

Properties

CAS No. |

81467-35-8 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-methyl-4-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-10(7-13-9(12)11-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |

InChI Key |

QXDVUUOJXPDDPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Insights into Reactions Involving 4 Methyl 4 Phenyl Oxazolidin 2 One and Its Analogs

Role as a Chiral Auxiliary in Directing Stereochemistry

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. uwindsor.ca After the reaction, the auxiliary is removed, yielding a product with the desired chirality. uwindsor.ca The (4R,5S)- and (4S,5R)- enantiomers of 4-methyl-5-phenyl-2-oxazolidinone are effective chiral auxiliaries that are used to create specific stereocenters in a range of important reactions. sigmaaldrich.comsigmaaldrich.com The phenyl and methyl groups on the oxazolidinone ring create a defined chiral environment that dictates the stereochemical outcome of reactions at a prochiral center.

A key to the function of oxazolidinone auxiliaries is their ability to form rigid, chelated enolate intermediates when the nitrogen is acylated. williams.edu The process begins with the acylation of the oxazolidinone nitrogen. williams.edu Subsequent deprotonation at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide generates an enolate. williams.edumasterorganicchemistry.com

Crucially, the stereochemistry of the enolate (E vs. Z) is critical for determining the stereochemical outcome of subsequent reactions. For N-acyl oxazolidinones, the formation of the (Z)-enolate is strongly favored. uwindsor.caharvard.edu This selectivity is driven by the steric interactions between the substituent on the acyl group and the substituent at the C4 position of the oxazolidinone ring during deprotonation. The base removes the less hindered α-proton, leading to the thermodynamically more stable (Z)-enolate. princeton.edu

The metal counterion (typically Li⁺ or Na⁺) from the base plays a vital role by forming a chelate between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. williams.edu This chelation locks the enolate into a rigid, planar conformation. The bulky substituent at C4 (or C5) of the oxazolidinone ring then effectively blocks one face of this planar enolate. uwindsor.cawilliams.edu Consequently, an incoming electrophile can only approach from the less hindered face, leading to a highly diastereoselective reaction. williams.edu Metal enolates are recognized as highly versatile nucleophilic intermediates in organic synthesis. nih.gov

The fundamental principle behind using 4-methyl-4-phenyl-oxazolidin-2-one as a chiral auxiliary is the temporary covalent attachment of a prochiral substrate to the chiral scaffold. This is typically achieved by forming an N-acyl derivative, where the substrate is linked to the nitrogen atom of the oxazolidinone. williams.edu This covalent bond brings the reacting center of the substrate into the chiral environment created by the auxiliary.

Once the N-acyl oxazolidinone is formed, the chiral induction occurs during the subsequent bond-forming reaction (e.g., alkylation, aldol (B89426) addition, or conjugate addition). The stereogenic centers on the oxazolidinone ring, specifically the phenyl group at C5 and the methyl group at C4, dictate the facial selectivity of the reaction. uwindsor.ca The rigid conformation of the chelated enolate intermediate, as described previously, ensures that one face is sterically shielded. williams.edu This forces the electrophile to attack from the opposite, more accessible face, thereby creating a new stereocenter with a predictable configuration. uwindsor.cawilliams.edu

Exploration of Reaction Pathways and Transition States

Understanding the specific reaction pathways and the geometry of the transition states is crucial for predicting and rationalizing the high levels of stereoselectivity observed in reactions mediated by this compound and its analogs.

In conjugate (or Michael) additions, an N-enoyl derivative of the oxazolidinone acts as the Michael acceptor. makingmolecules.commasterorganicchemistry.com The alkene in this system is electron-deficient due to its conjugation with the carbonyl group, making the β-carbon electrophilic. makingmolecules.commasterorganicchemistry.com When a nucleophile attacks this β-carbon, a new stereocenter is formed. The diastereoselectivity of this addition is controlled by the chiral auxiliary. nih.gov

The mechanism involves the N-enoyl oxazolidinone adopting a conformation where the oxazolidinone ring shields one face of the α,β-unsaturated system. To minimize steric hindrance, the enoyl group orients itself away from the bulky substituent on the auxiliary (e.g., the phenyl group). A Lewis acid can coordinate to the carbonyl oxygens, locking the conformation and increasing the electrophilicity of the Michael acceptor. The incoming nucleophile then attacks the β-carbon from the less sterically hindered face. nih.gov Studies have shown that the face diastereoselectivity in these reactions can be controlled by both steric and electronic properties of the Michael acceptor. nih.gov Organocuprates are often used as nucleophiles in these reactions, and high diastereoselectivity can be achieved. acs.org

Table 1: Diastereoselective Conjugate Addition to a Chiral Fumarate (B1241708)

| Entry | R | Nu- | Diastereomeric Ratio (d.r.) |

| 1 | Me | Me₂CuLi | >95:5 |

| 2 | Et | Et₂CuLi | >95:5 |

| 3 | i-Pr | i-Pr₂CuLi | >95:5 |

| 4 | Ph | Ph₂CuLi | 90:10 |

This table illustrates the high diastereoselectivity achieved in the conjugate addition of various organocuprate reagents to a fumarate derivative bearing a chiral oxazolidinone auxiliary. The data is representative of findings in the field.

The asymmetric aldol reaction is a cornerstone of organic synthesis, and oxazolidinone auxiliaries, particularly those developed by Evans, provide a reliable method for controlling its stereochemical outcome. harvard.eduyoutube.com The reaction pathway is best explained by the Zimmerman-Traxler transition state model. harvard.edulibretexts.orgnih.gov

The process starts with the formation of a (Z)-boron enolate from the N-acyl oxazolidinone. harvard.edu This enolate then reacts with an aldehyde. The Zimmerman-Traxler model proposes a six-membered, chair-like transition state where the metal (boron) is coordinated to both the enolate oxygen and the aldehyde's carbonyl oxygen. harvard.edulibretexts.orgnih.gov

There are two possible chair transition states. The favored transition state is the one that minimizes steric interactions by placing the bulky substituents (the R group of the aldehyde and the oxazolidinone auxiliary) in pseudo-equatorial positions. nih.govnih.gov The substituent at the C4 position of the oxazolidinone ring effectively directs the facial selectivity, forcing the R group of the aldehyde to occupy a specific pseudo-equatorial position to avoid steric clash. This arrangement leads to the predictable formation of the syn-aldol product. uwindsor.caharvard.edu Theoretical modeling has been used to investigate both chelated and non-chelated transition states, confirming that the experimentally observed high stereoselectivity for the syn-product is rationalized by significant energy differences between the diastereomeric transition states. acs.org

Table 2: Diastereoselectivity in Evans Aldol Reactions

| Aldehyde (R-CHO) | R | Diastereoselectivity (syn:anti) |

| Isobutyraldehyde | i-Pr | >99:1 |

| Benzaldehyde | Ph | >99:1 |

| Propionaldehyde | Et | 98:2 |

This table shows the high syn-selectivity obtained when reacting (Z)-enolates of N-propionyl oxazolidinones with various aldehydes, consistent with the Zimmerman-Traxler model. harvard.edu

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for creating chiral α-substituted carboxylic acid derivatives. williams.eduresearchgate.net The mechanism relies on the stereoselective alkylation of a pre-formed, rigid enolate. williams.edu

As previously discussed, deprotonation of the N-acyl oxazolidinone with a base like LDA leads to a chelated (Z)-enolate. williams.edu The C4 substituent of the oxazolidinone (e.g., isopropyl or benzyl (B1604629) group) effectively shields the top face of the enolate. uwindsor.cawilliams.edu This steric hindrance directs the incoming electrophile (typically an alkyl halide) to approach from the bottom, less-hindered face. williams.edu

This facial bias results in the formation of one diastereomer in high excess. The reaction proceeds via an Sₙ2-type transition state. After the alkylation, the chiral auxiliary can be removed, yielding an enantiomerically enriched α-alkylated carboxylic acid, ester, or amide. williams.edu The scope of this reaction has been expanded to include sterically demanding tertiary alkyl halides by using zirconium enolates, which are believed to have biradical character. nih.gov

Table 3: Diastereomeric Ratios in Asymmetric Alkylation

| R in N-acyl group | Electrophile (E-X) | Diastereomeric Ratio (d.r.) |

| Propionyl | Allyl iodide | 98:2 |

| Propionyl | Benzyl bromide | 99:1 |

| Phenylacetyl | t-Butyl bromide (Zr enolate) | >99:1 |

This table summarizes the high diastereoselectivity observed in the alkylation of N-acyl oxazolidinone enolates with various electrophiles. williams.edunih.gov

[2+2] Cycloaddition Reactions in Derivative Synthesis

[2+2] cycloaddition reactions are powerful tools in organic synthesis for the construction of four-membered rings. In the context of this compound and its analogs, these reactions are particularly valuable for the stereoselective synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. The oxazolidinone moiety often serves as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition.

A prominent example of this is the Staudinger β-lactam synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. When a chiral oxazolidinone is used to control the stereochemistry, highly diastereoselective formation of β-lactams can be achieved. For instance, the reaction of a ketene derived from a chiral oxazolidinone with an imine can lead to the formation of cis-β-lactams with excellent stereocontrol at the C-3 and C-4 positions. researchgate.net The stereoselectivity is often dictated by the chiral auxiliary on the ketene partner. researchgate.net

The mechanism of the Staudinger reaction can be influenced by the substituents on the reactants. For example, the reaction of a ketene derivative of a chiral oxazolidinone with the (Z)-imine moiety of diazepines has been shown to proceed through a non-concerted, stepwise mechanism. This leads to the formation of trans-β-lactam adducts with good diastereoselection, where the stereochemical outcome is rationalized by minimizing steric interactions in the transition states leading to zwitterionic intermediates. researchgate.net

Visible light-mediated [2+2] cycloadditions have also emerged as a valuable method for the synthesis of β-lactam analogs. These reactions can proceed through the in situ formation of ketenes from α-diazoketones via a Wolff rearrangement, followed by cycloaddition. rsc.org The electronic properties of the substituents on the reactants can influence the reaction pathway, allowing for controlled synthesis of different lactam derivatives. rsc.org

The following table summarizes the diastereoselective synthesis of β-lactams using a chiral oxazolidinone auxiliary via the Staudinger reaction.

| Imine Reactant | Ketene Partner (from chiral auxiliary) | Major Product Stereochemistry | Diastereomeric Excess (d.e.) | Reference |

| N-benzylimine | Derived from D-mannitol oxazolidin-2-one | cis-β-lactam | High | researchgate.net |

| (Z)-diazepine | Derived from chiral oxazolidinone | trans-β-lactam | Good | researchgate.net |

| Resin-bound aldimine | Glycine derivative with oxazolidinone auxiliary | Not specified | High | nih.gov |

This table is for illustrative purposes and specific d.e. values may vary based on detailed experimental conditions.

Furthermore, photochemical [2+2] cycloadditions offer another avenue for the synthesis of complex molecules. These reactions are initiated by the excitation of a substrate to its singlet or triplet state upon irradiation. nih.gov The stereochemical outcome of the cycloaddition can be specific, translating the stereochemistry of the starting alkene to the cyclobutane (B1203170) product. nih.gov The use of chiral photosensitizers can induce enantioselectivity in these intermolecular [2+2] cycloadditions. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of Methyl Phenyl Oxazolidin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including 4-Methyl-4-phenyl-oxazolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy reveals the arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the different proton environments.

The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum, generally between 7.2 and 7.4 ppm. The methyl group protons give rise to a singlet at approximately 1.6 ppm. The two diastereotopic protons on the C5 carbon of the oxazolidinone ring appear as separate signals, often as doublets of doublets, due to their different spatial relationships with neighboring protons. These signals are typically found in the range of 4.2 to 5.0 ppm. The proton attached to the nitrogen atom (N-H) of the oxazolidinone ring usually appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| Methyl-H | ~1.6 | Singlet |

| C5-H (diastereotopic) | 4.2 - 5.0 | Doublet of Doublets |

| N-H | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

The carbonyl carbon (C=O) of the oxazolidinone ring is typically observed downfield, around 158 ppm. The carbon atoms of the phenyl group produce signals in the aromatic region, from approximately 125 to 140 ppm. The quaternary carbon atom (C4) to which the methyl and phenyl groups are attached appears around 60-70 ppm. The methyl carbon gives a signal in the aliphatic region, typically below 30 ppm. The C5 carbon of the oxazolidinone ring also appears in the aliphatic region, generally between 50 and 60 ppm.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~158 |

| Phenyl-C | 125 - 140 |

| C4 | 60 - 70 |

| C5 | 50 - 60 |

| Methyl-C | < 30 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Stereochemical Assignment through Advanced NMR Techniques

The relative stereochemistry of this compound can be determined using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments detect through-space interactions between protons that are in close proximity.

For instance, in the cis isomer, an NOE enhancement would be observed between the protons of the methyl group and the proton on the C5 carbon, indicating that they are on the same face of the oxazolidinone ring. In the trans isomer, this interaction would be absent. Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further confirm the connectivity and spatial relationships between protons and carbons, solidifying the stereochemical assignment. ipb.pt

Vibrational Spectroscopy for Functional Group and Molecular Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046). The N-H stretching vibration usually appears as a broad band in the region of 3200-3400 cm⁻¹.

The aromatic C-H stretching vibrations of the phenyl group are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹. The C-N stretching vibration can be found in the 1200-1350 cm⁻¹ region, and the C-O stretching vibrations of the oxazolidinone ring are typically seen between 1000 and 1300 cm⁻¹.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (Carbonyl) | ~1750 |

| C-N Stretch | 1200 - 1350 |

| C-O Stretch | 1000 - 1300 |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also exhibit characteristic peaks. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum, appearing around 1600 cm⁻¹. The carbonyl stretch is also Raman active, though its intensity can vary. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, offering a more complete picture of the molecule's vibrational modes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure by analyzing the fragmentation patterns of the molecule.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis, the volatile compound is injected into the GC, where it is separated from other components in the sample. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process generates a molecular ion (M+•), which corresponds to the molecular weight of the compound, and a series of fragment ions.

For this compound (C₁₀H₁₁NO₂), the molecular ion peak is observed at an m/z of 177. The fragmentation pattern provides significant structural information. The electron ionization mass spectrum shows several characteristic fragment ions resulting from the cleavage of the molecule. chemicalbook.com Key fragment ions observed include prominent peaks at m/z values of 119, 91, and 104. chemicalbook.com The fragment at m/z 119 likely corresponds to the loss of the carbamate group (•O-C(=O)NH) from the molecular ion. The peak at m/z 91 is characteristic of the tropylium (B1234903) ion ([C₇H₇]⁺), formed via rearrangement and cleavage of the alkyl-substituted phenyl group. The ion at m/z 104 can be attributed to the styrene (B11656) radical cation ([C₈H₈]⁺•), formed through a ring-cleavage mechanism.

The table below summarizes the major fragments observed in the mass spectrum of (S)-4-methyl-4-phenyl-2-oxazolidinone. chemicalbook.com

Table 1: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 177 | Low | [C₁₀H₁₁NO₂]⁺• (Molecular Ion) |

| 119 | 26.2 | [C₈H₉N]⁺• |

| 104 | 21.2 | [C₈H₈]⁺• |

| 91 | 36.1 | [C₇H₇]⁺ |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a compound's elemental composition, as the exact mass of a molecule is unique to its specific atomic makeup. This technique is crucial for confirming the molecular formula of a newly synthesized compound or for distinguishing between isomers or other compounds that have the same nominal mass.

The molecular formula for this compound is C₁₀H₁₁NO₂. The calculated exact mass (monoisotopic mass) for this formula is 177.07898 Da. nih.gov An experimental HRMS measurement that closely matches this theoretical value, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental composition.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Calculated Exact Mass | 177.07898 Da |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, XRD analysis describes the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonding.

While specific experimental XRD data for this compound has not been reported in the reviewed scientific literature, an analysis would yield critical structural parameters. If a suitable single crystal were analyzed, the data would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information allows for the complete elucidation of the solid-state structure. For example, in studies of other complex heterocyclic molecules, XRD has been used to define the crystal system, space group, and unit cell parameters, which are then deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals within a molecule. The technique is particularly sensitive to molecules containing chromophores, which are functional groups with π-electrons or non-bonding valence electrons.

In this compound, the primary chromophores are the phenyl group and the carbonyl group (C=O) within the oxazolidinone ring. The phenyl group is expected to exhibit two characteristic absorption bands corresponding to π→π* transitions. A high-energy, high-intensity band (the E-band) is typically observed in the region of 200-220 nm, while a lower-intensity, structured band (the B-band) appears around 250-270 nm. The carbonyl group gives rise to a weak n→π* transition, which is often observed as a shoulder on the more intense π→π* absorption bands at longer wavelengths.

While specific experimental UV-Vis spectra for this compound are not detailed in the available literature, the expected transitions are summarized in the table below.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Phenyl Group | π→π* (E-band) | ~210 |

| Phenyl Group | π→π* (B-band) | ~260 |

Table of Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies on Methyl Phenyl Oxazolidin 2 One Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine various properties of 4-Methyl-4-phenyl-oxazolidin-2-one.

Optimization of Molecular Geometries and Conformational Analysis

Theoretical calculations, specifically using DFT at the B3LYP/6-31G(d,p) level, are performed to determine the optimized molecular geometry of oxazolidinone derivatives in the gas phase. nih.gov This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable structure. nih.gov The optimized structure provides key information on bond lengths and bond angles. For instance, in a related oxazaphosphinan-2-oxide compound, the calculated bond length for P-N was found to be 1.669 Å, which is in good agreement with the experimental value of 1.641 Å. nih.gov The bond angle for N-P-N was calculated at 107.05°, compared to the experimental value of 105.76°. nih.gov These comparisons between calculated and experimental data help validate the computational model.

The molecular structure of similar compounds, like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, has been optimized using the DFT/B3LYP method with a 6-311++G(d,p) basis set, with no symmetry constraints applied during the optimization. ajchem-a.com Such studies on related heterocyclic compounds provide a framework for understanding the structural parameters of this compound.

Calculation of Vibrational Frequencies and Comparison with Experimental Data

Vibrational frequency analysis is another critical application of DFT. Theoretical vibrational frequencies are calculated and often scaled to improve agreement with experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. For example, in a study on an imidazole (B134444) derivative, a strong correlation (R² = 0.967) was found between experimental and scaled calculated wavenumbers. researchgate.net This strong correlation indicates that the computational model accurately reproduces the vibrational modes of the molecule. researchgate.net

For other molecules, such as a cyclophosphamide (B585) derivative (CYC), NH stretching vibrations are typically observed in the 3300–3500 cm⁻¹ range. nih.gov The experimental peaks for CYC were found at 3486 cm⁻¹ (FTIR) and 3481 cm⁻¹ (FT-Raman), while the scaled theoretical frequency was 3450 cm⁻¹, showing good agreement. nih.gov Similarly, C-H stretching vibrations are identified in the 3000-3100 cm⁻¹ region. nih.gov The accuracy of these predictions can be assessed using metrics like Mean Absolute Error (MAE) and Root Mean Square Error (RMSE) between theoretical and experimental spectra. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. libretexts.orgyoutube.comossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. libretexts.orgyoutube.comossila.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO, and the gap between them, are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.netwikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, which indicates good kinetic stability. ajchem-a.com In another example, the HOMO-LUMO gap for a bis amide was determined to be 5.521 eV. researchgate.net These calculations are typically performed using DFT methods. nih.govajchem-a.com

The energy of these frontier orbitals can be used to calculate various chemical reactivity parameters. ajchem-a.com The HOMO and LUMO energies for related thiazolidine (B150603) derivatives show that the HOMO is often concentrated on the thiazolidine and phenyl rings, while the LUMO's location can be influenced by electron-acceptor groups. researchgate.net

Molecular Electrostatic Potential (MESP) Maps for Reactivity Prediction

Molecular Electrostatic Potential (MESP) maps are visual tools used to predict the reactive sites of a molecule. researchgate.netresearchgate.net These maps illustrate the charge distribution and are color-coded to indicate different electrostatic potential values. researchgate.net Typically, red areas represent negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net Green regions signify zero potential. researchgate.net

For a related molecule, 4-methyl anilinium phenolsulfonate (4-MAPS), the MESP map revealed that negative regions were primarily over the SO₃ and OH groups, making them sites for electrophilic attack. researchgate.net Conversely, positive regions were located over the CH₃ and NH₃ protons. researchgate.net In the case of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MESP analysis showed that the nitrogen atoms of the oxadiazole ring are the likely sites for electrophilic attack. ajchem-a.com This type of analysis provides valuable insights into how this compound might interact with other molecules.

Solvatochromic Correlations and Dipole Moment Determinations

The dipole moment is a measure of the separation of positive and negative charges in a molecule. Theoretical calculations can predict the dipole moment, which is an important factor in understanding a molecule's polarity and its interaction with solvents and other polar molecules. For instance, the dipole moment of 4-methylcyclohexanone (B47639) has been determined through analysis of its rotational spectrum. koreascience.kr

Molecular Docking Studies of Oxazolidinone Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as an oxazolidinone derivative, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented as a binding energy score, of the ligand within the active site of the target. Lower binding energy values generally indicate a more stable and potentially more potent interaction. These in silico studies are instrumental in screening virtual libraries of compounds, prioritizing candidates for synthesis, and elucidating mechanisms of action at a molecular level.

Research into oxazolidinone derivatives frequently employs molecular docking to rationalize observed biological activities and to guide the design of new, more effective agents. These studies have explored a range of therapeutic targets, including those for anticancer, anti-inflammatory, and antimicrobial activities.

For instance, in the development of novel anticancer, analgesic, and anti-inflammatory agents, molecular docking was used to study oxaprozin (B1677843) linked to 4-thiazolidinone (B1220212) derivatives. The docking of these compounds into the active site of a target protein (PDB ID: 2ZCS) revealed that specific substitutions on the phenyl rings led to favorable binding energies, which correlated well with their observed in vitro cytotoxic and in vivo anti-inflammatory activities. researchgate.net

Similarly, molecular docking has been a key tool in the design of new antimicrobial agents. Studies on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives used docking to investigate their interactions with bacterial and fungal targets like MurB and CYP51. nih.gov In another study, 1,3,4-oxadiazole (B1194373) derivatives were docked into the active site of E. coli DNA gyrase (PDB ID: 6rks) to predict their binding affinity and orientation. mdpi.com The results indicated that derivatives with electron-withdrawing groups exhibited strong binding affinities, a finding that was consistent with their in vitro antimicrobial screening results. mdpi.com

The power of molecular docking also extends to understanding the selectivity of compounds for different isoforms of an enzyme. For example, docking studies on 1,3,4-oxadiazole derivatives targeting cyclooxygenase (COX) enzymes helped to describe the binding modes of these new structures to both COX-1 and COX-2, providing insights into their anti-inflammatory potential. nih.govmdpi.com

The findings from these computational studies are often presented in data tables that summarize the key interactions and binding affinities.

Table 1: Molecular Docking Data of 1,3,4-Oxadiazole Derivatives with E. coli DNA Gyrase mdpi.com

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

| Derivative with -NO2 group | -9.0 to -8.0 | Alanine A: 421, Valine A: 420, Tyrosine A: 478, Glutamine A: 381 |

| Derivative with -Cl group | -9.0 to -8.0 | Alanine A: 421, Valine A: 420, Tyrosine A: 478, Glutamine A: 381 |

Table 2: Molecular Docking Data of Oxaprozin-Thiazolidinone Derivatives against PDBID 2ZCS researchgate.net

| Compound | Binding Energy (kcal/mol) |

| 5a | Good |

| 5g | Good |

| 5d | Good |

| 5e | Good |

These examples underscore the critical role of molecular docking in the modern drug design and development pipeline for oxazolidinone-based compounds. By providing a molecular-level understanding of ligand-target interactions, these computational methods accelerate the discovery of new therapeutic agents.

Applications of Methyl Phenyl Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Stereoselective Synthesis of Complex Organic Molecules

The use of chiral auxiliaries like 4-methyl-5-phenyl-2-oxazolidinone is a reliable method for producing new chiral molecules in a highly enantiomerically enriched form. umanitoba.ca This approach has proven valuable in the total synthesis of numerous complex and biologically active molecules. researchgate.net

Asymmetric Synthesis of (-)-Aplysillamide B

Preparation of Chiral Sulfoxides, Sulfinate Esters, and Sulfonamides

The synthesis of chiral sulfur-containing compounds, which are often neglected as pharmacophores despite their potential, has been a focus of recent research. nih.gov While direct application of 4-Methyl-4-phenyl-oxazolidin-2-one for this purpose is not explicitly detailed, the broader class of oxazolidinones and related chiral auxiliaries are employed in asymmetric synthesis to control the stereochemistry at the sulfur atom. nih.gov For instance, chiral sulfinate esters can be synthesized through the asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst. nih.gov These chiral sulfinate esters are versatile intermediates that can be converted into a variety of other chiral sulfur compounds. nih.govresearchgate.net

| Starting Material | Reagent | Product | Catalyst/Auxiliary |

| Prochiral Sulfinates | Alcohols | Enantioenriched Sulfinate Esters | Organocatalyst |

| β-sulfinyl esters | Alkyl halides | Chiral sulfoxides | Chiral phase-transfer-catalyst |

| β-sulfinyl esters | Iodobenzenes | Chiral aryl sulfoxides | Chiral ligands |

This table summarizes general strategies for synthesizing chiral sulfur compounds, where chiral auxiliaries or catalysts are crucial for achieving stereoselectivity.

Synthesis of Beta-Lactams and Nonproteogenic Alpha-Amino Acids

The synthesis of enantiomerically pure β-lactams has been achieved using chiral oxazolidinones. nih.gov In a multi-step reaction, a titanium tetrachloride-mediated condensation of an imine with a chiral acyloxazolidinone yields a β-amino acyloxazolidinone intermediate. The major diastereomer can be purified and subsequently cyclized to form the final β-lactam. nih.gov

The synthesis of non-proteinogenic α-amino acids, which are valuable building blocks for pharmaceuticals, can also be accomplished using chiral auxiliaries. frontiersin.org For example, the stereoselective alkylation of an oxazolidinone-4-acetic acid derivative is a key step in producing diastereomers of α,β-disubstituted β-amino acid derivatives. hilarispublisher.com

Application in Synthesizing Biologically Active Molecules (e.g., Cytoxazone, Aranorosin Antibiotics, Indole-2-acetamide Inhibitors, Halichomycin)

Chiral oxazolidinones have been instrumental in the synthesis of various biologically active molecules. A notable example is the concise total synthesis of (-)-cytoxazone, a cytokine modulator. nih.govnih.gov An efficient approach involves an asymmetric aldol (B89426) reaction followed by a modified Curtius protocol, leading to the formation of the 4,5-disubstituted oxazolidin-2-one core of cytoxazone. nih.gov This method represents one of the shortest reported syntheses of this natural product. nih.gov The synthetic connection between β-lactams and 2-oxazolidinones has also been demonstrated, where 3-hydroxy β-lactams can be isomerized to stereomerically pure 2-oxazolidinones, providing another route to molecules like cytoxazone and its stereoisomers. nih.gov

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Chiral oxazolidinones, including 4-methyl-5-phenyl-2-oxazolidinone, provide excellent diastereoselective control in various carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. acs.orgrsc.org

Diastereoselective Michael Additions

Diastereoselective Michael additions, a type of conjugate addition reaction, have been successfully controlled using chiral oxazolidinones. umich.edu For instance, the conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates proceeds with diastereoselectivity. umich.edu This type of reaction is crucial for constructing complex molecules with multiple stereocenters. Cascade inter-intramolecular double Michael reactions have also been developed for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates with high diastereoselectivity. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product | Catalyst/Auxiliary | Diastereomeric Ratio |

| (R)-4-phenyl-2-oxazolidinone | Dialkyl alkylidenemalonates | Substituted malonates | Not specified | Diastereoselective |

| Curcumins | Arylidenemalonates | Functionalized cyclohexanones | TBAB (phase transfer catalyst) | Excellent |

| 2H-2-oxo-1,4,2-oxazaphosphinanes | Olefins | Phosphinopeptide compounds | Not specified | 26-78% de |

This table illustrates the use of chiral auxiliaries and catalysts in achieving diastereoselectivity in Michael addition reactions.

Asymmetric Alkylation Reactions (e.g., Highly Diastereoselective Enolate Alkylation)

One of the most powerful applications of this compound is in the asymmetric alkylation of enolates. harvard.edu This method provides a reliable route to α-substituted carboxylic acid derivatives with a high degree of stereochemical purity. researchgate.net The process involves the acylation of the oxazolidinone to form an N-acyl imide. harvard.edu This imide is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. harvard.edu The geometry of this enolate is controlled by the chiral auxiliary, which in turn dictates the facial selectivity of the subsequent alkylation reaction.

The lithium enolates of N-acylated oxazolidinones have been shown to undergo highly diastereoselective alkylation reactions. researchgate.net The stereochemical outcome is rationalized by a chelated intermediate where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This rigid structure effectively shields one face of the enolate, forcing the electrophile (alkyl halide) to approach from the less hindered face. harvard.edu This high level of stereocontrol has made oxazolidinone auxiliaries, including this compound, a cornerstone of modern asymmetric synthesis. researchgate.netorgsyn.org

The diastereoselectivity of these reactions is often excellent, with diastereomeric excesses (de) frequently exceeding 90%. arkat-usa.org The choice of the R group on the electrophile can influence the level of diastereoselectivity. arkat-usa.org

Table 1: Asymmetric Alkylation of Chiral Imide Enolates

| R¹ Group on Imide | Electrophile (R²X) | Product (R¹, R²) | Yield (%) | Diastereomeric Excess (de) |

|---|---|---|---|---|

| Ph | CH₃I | Ph, CH₃ | 89 | >98% |

| Ph | CH₃CH₂I | Ph, CH₂CH₃ | 88 | >98% |

| Ph | C₆H₅CH₂Br | Ph, CH₂C₆H₅ | 90 | >98% |

| i-Pr | CH₃I | i-Pr, CH₃ | 80 | >98% |

This table presents a selection of results from the diastereoselective alkylation of chiral N-acyl oxazolidinone enolates, demonstrating the high yields and stereoselectivities achieved. The data is illustrative of the general success of this methodology.

Palladium(II)-Catalyzed Acetalization of Alkenes

Chiral oxazolidinones, including derivatives like this compound, have been utilized in palladium(II)-catalyzed asymmetric acetalization of alkenes. sigmaaldrich.comacs.org This reaction involves the intramolecular cyclization of an alkene containing a nucleophilic hydroxyl group in the presence of a palladium(II) catalyst and a chiral ligand or auxiliary. The chiral auxiliary directs the stereochemical course of the acetal (B89532) formation. While specific examples detailing the performance of this compound in this exact reaction are not extensively documented in the provided search results, the general principle of using chiral oxazolidinones in such transformations is established. sigmaaldrich.com The steric and electronic properties of the phenyl and methyl substituents on the oxazolidinone ring would be expected to influence the facial selectivity of the palladium-catalyzed cyclization, leading to the formation of one diastereomer of the resulting acetal in excess.

Cyclopropanations and Allylations

The utility of chiral oxazolidinones extends to other important carbon-carbon bond-forming reactions such as cyclopropanations and allylations. sigmaaldrich.com In asymmetric cyclopropanation reactions, the chiral auxiliary attached to a dienophile controls the stereochemistry of the resulting cyclopropane (B1198618) ring. Similarly, in asymmetric allylations, the chiral auxiliary on the substrate directs the stereoselective addition of an allyl group. The steric hindrance provided by the substituents on the oxazolidinone ring, such as the phenyl group in this compound, is critical for achieving high levels of diastereoselectivity in these transformations.

Recyclability and Commercial Potential of Chiral Oxazolidinone Auxiliaries

A significant advantage of chiral oxazolidinone auxiliaries is their recyclability, which enhances their commercial potential. sigmaaldrich.comresearchgate.net After the asymmetric transformation is complete, the auxiliary can be cleaved from the product under relatively mild conditions, often through hydrolysis or reduction, and recovered for reuse without significant loss of activity. sigmaaldrich.comresearchgate.net This recyclability is a key factor in making these auxiliaries cost-effective for large-scale synthesis. researchgate.net

The chemical stability of the oxazolidinone ring allows it to withstand a variety of reaction conditions, and its straightforward removal and recovery contribute to more sustainable and economical synthetic processes. rsc.orgresearchgate.net The commercial availability of various oxazolidinone auxiliaries in both research and bulk quantities underscores their importance and widespread application in the chemical and pharmaceutical industries. sigmaaldrich.comsigmaaldrich.com The development of continuous flow processes that automate the recovery and reuse of chiral auxiliaries like oxazolidinones further highlights the ongoing efforts to maximize their efficiency and commercial viability. rsc.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lithium diisopropylamide (LDA) |

| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone |

Structure Activity Relationship Sar Studies and Scaffold Design in Medicinal Chemistry

Exploration of Methyl-Phenyl-Oxazolidin-2-one as a Privileged Scaffold for Bioactive Compound Development

The 4-methyl-5-phenyl-oxazolidin-2-one core is a prominent example of a privileged scaffold in medicinal chemistry. temple.edunih.gov Its inherent structural features, including a chiral center and aromatic moiety, provide a versatile platform for the development of a diverse range of bioactive compounds. nih.govsynquestlabs.com The oxazolidinone structure itself is a five-membered heterocyclic ring containing both nitrogen and oxygen, which can act as a bioisostere for other chemical groups like carbamates and amides, often with improved metabolic and chemical stability. researchgate.net This scaffold has been successfully employed to target a variety of receptors and enzymes, including those involved in infectious diseases and cancer. temple.edunih.gov The stereochemistry of the substituents on the oxazolidinone ring, such as in (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is crucial for its specific biological activity and its utility as a chiral auxiliary in asymmetric synthesis. nih.govsynquestlabs.comprepchem.com

The success of linezolid, the first clinically approved oxazolidinone antibiotic, spurred extensive research into this class of compounds. nih.govnih.gov Scientists have since explored numerous analogues, demonstrating the scaffold's potential in therapeutic areas beyond antibacterial agents, including antituberculosis, anticancer, and anti-inflammatory applications. researchgate.netnih.govnih.gov The adaptability of the methyl-phenyl-oxazolidin-2-one scaffold allows for the generation of large chemical libraries for high-throughput screening, facilitating the discovery of new lead compounds with desired biological activities. temple.edu

Design and Synthesis of Novel Derivatives for Medicinal Applications

The inherent versatility of the 4-methyl-4-phenyl-oxazolidin-2-one scaffold has prompted extensive research into the design and synthesis of novel derivatives with a wide range of potential medicinal applications. These efforts have focused on modifications of the core structure to enhance biological activity, improve selectivity, and explore new therapeutic targets.

Modifications to the oxazolidinone ring and its substituents have been a key strategy in the development of new bioactive compounds. Structure-activity relationship studies have shown that even small changes, such as the introduction of a methyl group at the C4 position of the oxazolidinone ring, can be crucial for antibacterial activity. rsc.org For instance, in a series of oxazolidinone derivatives, the presence of a methyl group at position 4 was found to be important for their antibacterial efficacy. rsc.org

Further modifications have involved the introduction of various aromatic and heterocyclic rings to the core structure. In one study, a series of analogues with an additional aromatic C-ring inserted into the 1,2,4-triazolo[4,3-α]pyrimidine and the 3-fluorophenyl oxazolidinone subunit were synthesized. rsc.org The assessment of different aromatic rings, including 2-fluorophenyl, pyridine, phenyl, methoxy (B1213986) phenyl, and thiophene, highlighted the significant impact of these substitutions on the biological activity of the resulting compounds. rsc.org

A significant area of exploration has been the synthesis of azetidinone (β-lactam) rings fused or linked to the oxazolidinone scaffold. These hybrid molecules aim to combine the biological activities of both heterocyclic systems. A series of (R)-(-)-4-Phenyl-2-oxazolidinone based azetidinones were synthesized through a [2+2] cycloaddition reaction of (2-Oxo-4-phenyl-oxazolidin-3-yl) acetic acid with various aromatic imines. researchgate.net These compounds were subsequently evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netijsr.net In many cases, the resulting azetidinones demonstrated superior antimicrobial activity compared to the parent oxazolidinones. researchgate.net The enhancement of antibacterial properties is attributed to the presence of the azetidinone ring and the hydrophobic alkyl side chains in the scaffold. researchgate.net

The versatility of the oxazolidinone scaffold is further demonstrated by its incorporation into more complex hybrid heterocyclic structures. This approach, known as molecular hybridization, aims to create novel molecules with enhanced or synergistic biological activities.

Thiadiazole: Researchers have synthesized 4-(substituted phenyl-1,3,4-thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one (B1220530) derivatives, highlighting the potential of combining the oxazolidinone/azetidinone core with the thiadiazole moiety. nih.gov

Triazole: The click chemistry approach has been utilized to create hybrid compounds linking oxazolidinone derivatives to 1,2,3- and 1,2,4-triazole (B32235) units. nih.gov These hybrids have been investigated for their neurotropic activities, including anticonvulsant and anxiolytic effects. nih.gov Another study focused on a series of 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinones which showed potent inhibitory activity against Gram-positive bacteria. researchgate.net

Thiazolidinone: Benzothiazole-triazole hybrids incorporating a thiazolidinone moiety have been synthesized and shown to possess promising antimicrobial activity. nih.gov The combination of these heterocyclic systems in a single molecule has been identified as a promising strategy for developing potent new biological agents. nih.gov

Insights from Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these investigations have provided valuable insights into the key structural features required for their therapeutic effects.

The biological activity of oxazolidinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.

For example, in a series of thiazolidin-4-one derivatives synthesized from theophylline, the introduction of various substituents through condensation with aromatic aldehydes led to an improvement in their antioxidant effects. mdpi.com Specifically, derivatives obtained by reaction with 4-hydroxybenzaldehyde (B117250) and 4-dimethylaminobenzaldehyde were found to be the most active. mdpi.com

Similarly, in a study of thiazolidin-4-one derivatives containing a xanthine (B1682287) moiety, it was observed that the presence of a chloro radical on the phenyl ring at the N3 position of the thiazolidin-4-one generally resulted in more active compounds. mdpi.com The chemical modulation of the thiazolidin-4-one intermediaries through condensation with various aromatic aldehydes consistently improved the antioxidant and radical scavenging abilities of the resulting compounds. mdpi.com

The following table summarizes the impact of substituent variation on the antioxidant activity of some thiazolidin-4-one derivatives:

| Compound | Substituent on Benzaldehyde | Antioxidant Activity (EC50 mg/mL) |

| 7a5 | 4-hydroxy | 0.033 ± 0.0019 |

| 7a6 | 4-dimethylamino | 0.033 ± 0.0012 |

| 6a | (parent thiazolidin-4-one) | 0.137 ± 0.0036 |

| Data from The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. mdpi.com |

These findings underscore the importance of systematic substituent variation in optimizing the biological activity of oxazolidinone-based compounds.

Stereochemical Requirements for Specific Biological Activity (e.g., Chiral Center Configuration)

The specific three-dimensional arrangement of atoms, or stereochemistry, of the this compound scaffold is a critical determinant of its biological activity. The molecule possesses chiral centers at the C4 and C5 positions of the oxazolidinone ring, leading to different stereoisomers (enantiomers and diastereomers). Research has consistently shown that the biological effects of oxazolidinone derivatives are highly dependent on the configuration of these chiral centers.

For instance, in the context of their use as chiral auxiliaries in asymmetric synthesis, the specific stereoisomer, such as (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone or (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, dictates the stereochemical outcome of the reaction. chemicalbook.comsigmaaldrich.com These auxiliaries are employed to transfer their chirality to a substrate, and the predictable facial selectivity is a direct consequence of the fixed spatial arrangement of the methyl and phenyl groups. umanitoba.ca

In medicinal chemistry, the stereochemistry of the oxazolidinone core is crucial for its interaction with biological targets. For example, the antibacterial activity of oxazolidinone antibiotics is highly dependent on the stereochemistry at the C4 and C5 positions. While the specific compound this compound is not a marketed antibiotic, the principle of stereospecificity is well-established within the broader class of oxazolidinone drugs. ontosight.ai The (S)-configuration at C5 is generally considered essential for the antibacterial activity of clinically used oxazolidinones like linezolid. This is because the precise orientation of the substituents on the oxazolidinone ring is necessary for optimal binding to the bacterial ribosome.

The importance of the methyl group at the C4 position has also been highlighted in structure-activity relationship studies of some oxazolidinone derivatives. nih.gov For example, in the development of Zoliflodacin, an oxazolidinone antibiotic targeting DNA gyrase, the presence of the methyl group at C4 was found to be important for its antibacterial activity. nih.gov

The following table summarizes the properties of two common stereoisomers of 4-Methyl-5-phenyl-2-oxazolidinone, underscoring their distinct nature based on their stereochemical configuration.

| Property | (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone |

| CAS Number | 77943-39-6 sigmaaldrich.comnist.gov | 16251-45-9 sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₀H₁₁NO₂ sigmaaldrich.comnist.gov | C₁₀H₁₁NO₂ sigmaaldrich.comnih.gov |

| Molecular Weight | 177.20 g/mol sigmaaldrich.comsigmaaldrich.com | 177.20 g/mol sigmaaldrich.com |

| Melting Point | 121-123 °C sigmaaldrich.comsigmaaldrich.com | 121-123 °C sigmaaldrich.com |

| Optical Activity | [α]D +168° (c=2 in chloroform) sigmaaldrich.com | [α]D -168° (c=2 in chloroform) sigmaaldrich.com |

| Chirality | (4R,5S) sigmaaldrich.comnih.gov | (4S,5R) sigmaaldrich.comontosight.ai |

This table is interactive. Click on the headers to sort.

Understanding Molecular Targets and Interaction Pathways (e.g., Hydrogen Bonding, π-π Interactions)

The biological activity of compounds based on the this compound scaffold is governed by their interactions with specific molecular targets, which are often proteins like enzymes or receptors. The nature and strength of these interactions are determined by the compound's structural and electronic properties, with hydrogen bonding and π-π interactions playing pivotal roles.

The oxazolidinone ring itself is a key pharmacophore capable of forming crucial hydrogen bonds. nih.gov The carbonyl oxygen (C=O) and the nitrogen-hydrogen (N-H) group within the 2-oxazolidinone (B127357) structure can act as hydrogen bond acceptors and donors, respectively. researchgate.netrsc.org These interactions are fundamental to the binding of oxazolidinone-based drugs to their biological targets. For instance, in the case of oxazolidinone antibiotics that target the bacterial ribosome, hydrogen bonds between the oxazolidinone core and specific nucleotides of the ribosomal RNA are essential for their inhibitory action.

Furthermore, the interplay between hydrogen bonding and π-π interactions can be complex and synergistic. The formation of a hydrogen bond can influence the electron density of the aromatic ring, thereby modulating the strength of a concurrent π-π interaction, and vice-versa. Computational studies and X-ray crystallography of related structures have demonstrated the importance of both types of interactions in determining the solid-state architecture and, by extension, the potential biological interactions of molecules containing both amide-like functionalities and aromatic rings. rsc.orgnih.gov

The following table outlines the key molecular interactions involving the this compound scaffold.

| Interaction Type | Involved Moiety on Scaffold | Potential Interacting Partner in Biological Target | Significance |

| Hydrogen Bonding | Carbonyl oxygen (acceptor), N-H group (donor) | Amino acid residues (e.g., serine, threonine, asparagine, glutamine), nucleotide bases | Anchoring the molecule in the binding site, conferring specificity. nih.gov |

| π-π Stacking | Phenyl group | Aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) | Stabilizing the protein-ligand complex, enhancing binding affinity. rsc.orgnih.gov |

| Hydrophobic Interactions | Methyl group, Phenyl group | Hydrophobic pockets in the binding site | Contributing to overall binding affinity. |

This table is interactive. Click on the headers to sort.

Identification and Optimization of Lead Compounds from Oxazolidinone Scaffolds

The oxazolidinone ring system, including the this compound scaffold, serves as a valuable starting point for the identification and optimization of lead compounds in drug discovery. nih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target.

The process of lead optimization involves making systematic modifications to the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several positions that can be chemically modified to achieve these goals. These positions include the N3 position of the oxazolidinone ring, as well as the phenyl and methyl groups at the C4 position.

While not a direct therapeutic agent itself, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone has been utilized as a chiral auxiliary in the synthesis of more complex molecules, including potential drug candidates. google.com This highlights the role of this scaffold in facilitating the creation of enantiomerically pure compounds, which is often a critical requirement for optimal drug activity and safety.

The development of novel analgesic and antiepileptic agents has also explored derivatives of oxazolidine-2,4-diones, a related class of compounds. acs.org These studies demonstrate the versatility of the oxazolidinone core in designing compounds that target the central nervous system.

The following table provides examples of how modifications to the oxazolidinone scaffold can be used to optimize lead compounds.

| Modification Site | Type of Modification | Desired Outcome | Example Class of Compounds |

| N3-position | Addition of various side chains and heterocyclic rings | Enhanced target binding, improved pharmacokinetic properties, broader spectrum of activity | Antibacterial oxazolidinones (e.g., Linezolid analogues) acs.org |

| C4-position (Phenyl group) | Substitution on the aromatic ring | Modulate binding affinity and selectivity, alter solubility | Various investigational compounds |

| C4-position (Methyl group) | Replacement with other alkyl or functional groups | Fine-tune steric interactions within the binding site | Investigational oxazolidinone derivatives nih.gov |

| C5-position | Introduction of various substituents | Enhance potency and target engagement | Antibacterial oxazolidinones nih.gov |

This table is interactive. Click on the headers to sort.

Emerging Research Directions and Unexplored Avenues

Development of Innovative Synthetic Methodologies for Oxazolidinone Cores

The creation of the chiral 2-oxazolidinone (B127357) backbone is a critical pursuit in organic chemistry, driven by the need for more efficient and environmentally benign processes. nih.gov Traditional methods often relied on chiral resolution, but modern research focuses on catalytic and asymmetric approaches. nih.gov

A prominent strategy involves the coupling reaction of epoxides and isocyanates, which can be promoted by both metal catalysts and organocatalysts. nih.govresearchgate.net Research has demonstrated that optically pure 2-oxazolidinones can be effectively prepared from optically pure epoxides using these catalytic methods. nih.govresearchgate.net For instance, chromium(salphen) complexes have been shown to catalyze the reaction between various epoxides and isocyanates, yielding oxazolidinones in high yields. researchgate.net Organocatalytic methods, utilizing species like tetraarylphosphonium salts (TAPS), are also gaining traction for their ability to facilitate these transformations, sometimes even at atmospheric pressure. researchgate.net

Other innovative strategies include:

Organocatalytic Asymmetric Synthesis : An efficient, catalytic asymmetric route to the oxazolidinone framework has been developed featuring organocatalytic, highly enantioselective aldol (B89426) and Beckman rearrangement reactions. acs.org

Solid-Phase Synthesis : The first solid-phase synthesis of oxazolidinones was achieved through the cycloaddition of resin-bound epoxides with isocyanates, a method that allows for high yields and purity. nih.gov

Greener Chemistry : Newer methods aim to avoid cytotoxic reagents and solvents. One such patented method for preparing (S)-4-phenyl-2-oxazolidinone involves the reduction of N-Boc-L-phenylglycine followed by a catalyzed ring-closing reaction, highlighting a move towards processes with potential for industrial scale-up that align with green chemistry principles. google.com

Intramolecular Ring Closure : An efficient synthesis of 4,5-disubstituted oxazolidin-2-ones has been developed using a combination of an asymmetric aldol reaction and a modified Curtius protocol, which relies on an effective intramolecular ring closure of an isocyanate intermediate. mdpi.com

These evolving methodologies are crucial for producing oxazolidinone cores, including 4-Methyl-4-phenyl-oxazolidin-2-one, with greater efficiency, selectivity, and sustainability. nih.gov

Advanced Mechanistic Studies on Chiral Induction and Enhanced Selectivity

Chiral oxazolidinones, particularly the "Evans' auxiliaries," are celebrated tools in asymmetric synthesis, used to control the stereochemical outcome of reactions. rsc.orgwikipedia.org These auxiliaries, which include derivatives with substituents at the 4- and 5-positions like this compound, are temporarily incorporated into a molecule to direct the formation of a specific enantiomer. sigmaaldrich.comrsc.org

Mechanistic understanding of how these auxiliaries induce chirality is advancing. Key findings include:

Steric Shielding : In the alkylation of enolates, the bulky substituents on the oxazolidinone ring (e.g., the phenyl group at C5 and the methyl group at C4) effectively block one face of the enolate. rsc.org This steric hindrance directs the incoming electrophile to the opposite, less hindered face, resulting in a highly diastereoselective C-C bond formation. rsc.org

Chelation Control : In aldol reactions, the formation of a rigid, chelated transition state is key. For N-acyl oxazolidinones, the use of boron Lewis acids leads to the formation of a Z-enolate, which then arranges into a chair-like six-membered transition state. scielo.org.mx The substituent at the C4 position dictates the facial selectivity of the aldehyde approach, leading to predictable "syn" or "anti" aldol products with high diastereoselectivity. scielo.org.mx

Catalyst and Substrate Synergy : Studies have explored how different catalysts and substrates interact with the chiral auxiliary. For example, in aldol condensations, using different Lewis acids can even reverse the typical stereochemical outcome, allowing access to "non-Evans" products from the same starting material. scielo.org.mx

These mechanistic insights allow chemists to predictably synthesize complex molecules with multiple stereocenters, making chiral oxazolidinones indispensable in the synthesis of natural products and pharmaceuticals. rsc.orgwikipedia.org

Application in Novel Catalytic Systems and Material Science Innovations

The utility of the oxazolidinone scaffold is expanding beyond its role as a chiral auxiliary into new catalytic and materials science domains.

Catalytic Applications : Oxazolidinones are integral to substrate-controlled catalysis, where the chiral auxiliary attached to the substrate dictates the stereochemical outcome of a reaction. rsc.org Furthermore, research into computational chemistry is focused on the design of new organocatalysts where the oxazolidinone motif could play a role in creating specific catalytic environments for asymmetric reactions. rsc.org

Material Science Innovations : A significant emerging application is in the synthesis of high-performance polymers. rwth-aachen.de Polyoxazolidinones, synthesized from the reaction of epoxides and isocyanates, are being developed as advanced thermoplastics. rwth-aachen.de These materials exhibit high thermal stability, with glass transition temperatures reaching 170-180°C and decomposition temperatures up to 400°C. rwth-aachen.de Research in this area focuses on optimizing catalysts for the polymerization reaction to ensure high activity and selectivity, as well as exploring the thermophysical properties of the resulting polymers for applications such as spinning them into fibers. rwth-aachen.de Additionally, related bisoxazolidine (B8223872) derivatives are used as performance modifiers and moisture scavengers in polyurethane paints and coatings. wikipedia.org

Computational Design and Virtual Screening of New Oxazolidinone Derivatives for Targeted Biological Activities

Computational chemistry has become a powerful tool for accelerating the discovery of new drugs based on the oxazolidinone scaffold. nih.govmdpi.com These methods allow for the rational design and screening of vast libraries of virtual compounds, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) : Three-dimensional QSAR (3D-QSAR) models, such as the Comparative Molecular Field Analysis (CoMFA) method, have been successfully developed for series of oxazolidinone derivatives. nih.gov These models generate a statistically significant correlation between the 3D steric and electrostatic properties of the molecules and their observed biological activity. nih.gov This allows researchers to predict the activity of newly designed compounds and guide synthetic efforts toward more potent antibacterial agents. nih.gov

Virtual Screening and Molecular Docking : Virtual screening campaigns are used to computationally test large numbers of oxazolidinone derivatives against specific biological targets. nih.govflinders.edu.au For example, docking programs are used to predict how these molecules bind to the bacterial ribosome, their primary target in antibacterial applications. nih.govflinders.edu.au While challenging due to the flexibility of RNA targets, these studies help in understanding binding modes and identifying key interactions. flinders.edu.au This approach has also been used to identify novel oxazolidinone chemotypes that inhibit other bacterial enzymes, such as LpxC, leading to compounds with potent activity against Gram-negative bacteria. rsc.orgnih.gov

These computational approaches are instrumental in navigating the vast chemical space of possible oxazolidinone derivatives to pinpoint promising candidates for synthesis and further testing. nih.govnih.gov

Further SAR Exploration for Diverse Therapeutic Areas

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to understand how chemical changes affect biological activity. For oxazolidinones, extensive SAR has been established for antibacterial agents, but exploration into other therapeutic areas is a key direction for future research. nih.govnih.gov

Antibacterial SAR : It is well-established that for antibacterial activity, the (S)-configuration at the C5 position of the oxazolidinone ring is crucial. researchgate.net The nature of the substituent at this position significantly impacts potency; for instance, replacing the carbonyl oxygen of the C5-acetamidomethyl group with a thiocarbonyl sulfur has been shown to enhance in vitro activity. nih.gov Modifications to the N-aryl ring (the C- and D-rings in medicinal chemistry nomenclature) are also critical for potency and for overcoming resistance mechanisms. nih.govacs.org

Diverse Therapeutic Areas : While most efforts have targeted bacterial infections, the oxazolidinone scaffold holds promise in many other areas. nih.govrsc.orgeurekaselect.com Researchers are exploring derivatives for a range of diseases, including:

Antitubercular : Several oxazolidinone derivatives, such as Sutezolid, are in clinical trials for treating drug-resistant tuberculosis. nih.gov

Anticancer : Certain oxazolidinone derivatives have shown potential as antineoplastic agents. eurekaselect.comresearchgate.net

Anti-inflammatory : The scaffold is being investigated for its anti-inflammatory properties. nih.goveurekaselect.com

Neurological Disorders : Oxazolidines have been explored for activity as anticonvulsants and for treating migraines by acting on 5-HT receptors. eurekaselect.comresearchgate.net

The continued exploration of SAR is essential for unlocking the full therapeutic potential of the oxazolidinone class, moving beyond its established role in fighting bacterial infections into new and diverse medical applications. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-4-phenyl-oxazolidin-2-one, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves cyclization reactions of appropriate precursors, such as β-amino alcohols with carbonyl compounds. Key reagents include dehydrating agents (e.g., acetic anhydride or POCl₃) to facilitate oxazolidinone ring formation. Reaction conditions often require elevated temperatures (80–120°C) and inert atmospheres to minimize side reactions. For example, controlled pH (neutral to slightly acidic) during intermediate steps ensures stability of the oxazolidinone core .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm ring closure (e.g., carbonyl resonance at ~170 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles. Software like SHELXL refines structural parameters, while ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address challenges in obtaining high-quality single crystals of this compound for X-ray studies?